2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-propylpyrimidin-4(3H)-one
Overview
Description
2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-propylpyrimidin-4(3H)-one is a complex organic compound with a unique structure that combines quinazoline and pyrimidine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-propylpyrimidin-4(3H)-one typically involves the following steps:
Formation of Quinazoline Moiety: The quinazoline ring is synthesized through a one-pot intermolecular annulation reaction of o-amino benzamides and thiols.
Formation of Pyrimidine Moiety: The pyrimidine ring is formed by reacting appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-propylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the functional groups on the quinazoline or pyrimidine rings.
Substitution: Substitution reactions can introduce different substituents on the aromatic rings, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazolinone derivatives, while substitution can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-propylpyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-propylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to DNA, disrupting its function and leading to cell death. This makes it a potential candidate for anticancer therapies. Additionally, it can inhibit certain enzymes, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- **2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-5-(pentan-2-yl)pyrimidine-4,6-diol
- **2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4(3H)-one
Uniqueness
2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-propylpyrimidin-4(3H)-one is unique due to its specific combination of quinazoline and pyrimidine moieties, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-4-methyl-5-propyl-1H-pyrimidin-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-5-6-13-10(2)19-18(22-16(13)24)23-17-20-11(3)14-9-12(25-4)7-8-15(14)21-17/h7-9H,5-6H2,1-4H3,(H2,19,20,21,22,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFYVLRRRPUUQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C(NC1=O)NC2=NC(=C3C=C(C=CC3=N2)OC)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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